molecular formula C11H11NO B8693072 2-(Isoquinolin-3-yl)ethan-1-ol

2-(Isoquinolin-3-yl)ethan-1-ol

Cat. No.: B8693072
M. Wt: 173.21 g/mol
InChI Key: OCWVONVWBVXUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoquinolin-3-yl)ethan-1-ol is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch synthesis, which starts with benzaldehyde and aminoacetaldehyde diethylacetal. The reaction proceeds through the formation of an aldimine intermediate, which cyclizes under acidic conditions to yield the isoquinoline structure .

Industrial Production Methods: Industrial production of isoquinolines often involves the Bischler-Napieralski synthesis. This method uses phenethylamine and an acid chloride or anhydride to form an amide intermediate, which cyclizes to produce the isoquinoline core .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Isoquinolin-3-yl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-3-yl)ethan-1-ol involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2-(Isoquinolin-3-yl)ethan-1-ol is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and potential for hydrogen bonding, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-isoquinolin-3-ylethanol

InChI

InChI=1S/C11H11NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,7-8,13H,5-6H2

InChI Key

OCWVONVWBVXUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-hydroxybut-1-ynyl)benzaldehyde (Description 110; 8.50 g, 48.8 mmol) in 2M methanolic ammonia (122 ml, 244 mmol) contained in a Parr flask was heated at 80° C. for 2 hours (approx 35 psi achieved). The cooled mixture was evaporated and the residue purified by column chromatography on silica elution with a gradient rising from 1% MeOH in DCM+0.5% NH4OH to 5% MeOH in DCM+0.5% NH4OH to give the title compound (6.2 g, 73%) as a beige solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two
Yield
73%

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